MAO-A vs. MAO-B Selectivity: 24-Fold Preference Over Isoform B
1-Phenylpent-1-yn-3-amine inhibits human recombinant MAO-A with an IC50 of 50 nM, while its inhibition of human recombinant MAO-B is 1,200 nM (IC50), yielding a 24-fold selectivity for MAO-A [1]. This contrasts with classical propargylamines like rasagiline (MAO-B selective) and highlights a distinct isoform preference that may be leveraged in CNS research.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-A: 50 nM; MAO-B: 1,200 nM |
| Comparator Or Baseline | Human recombinant MAO-A and MAO-B expressed in Sf9 cells |
| Quantified Difference | Selectivity ratio (MAO-B/MAO-A) = 24 |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B using 5-hydroxytryptamine substrate; hydrogen peroxide production measured after 1 hr |
Why This Matters
Selective MAO-A inhibition is valuable for probing serotonin metabolism without confounding MAO-B activity, unlike non-selective propargylamine derivatives.
- [1] BindingDB. BDBM50075969. IC50 data for human MAO-A and MAO-B. View Source
